2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione
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Overview
Description
2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is a heterocyclic compound with the molecular formula C12H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetyl-3,6,6-trimethyl-1H-indazole with an oxidizing agent to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-3,6,6-trimethyl-6,7-dihydro-2H-indazole-4,5-dione
- 2-acetyl-3,6,6-trimethyl-4,5-dioxo-2H-6,7-dihydroindazole
- 2-acetyl-3,6,6-trimethyl-4,5-dioxo-4,5,6,7-tetrahydro-indazole
Uniqueness
2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione is unique due to its specific structural features and the presence of both acetyl and trimethyl groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
62813-16-5 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-acetyl-3,6,6-trimethyl-7H-indazole-4,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-6-9-8(13-14(6)7(2)15)5-12(3,4)11(17)10(9)16/h5H2,1-4H3 |
InChI Key |
NIAZARWSKXRJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C(=O)C)CC(C(=O)C2=O)(C)C |
Origin of Product |
United States |
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